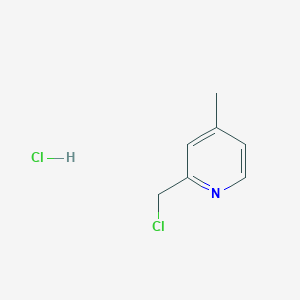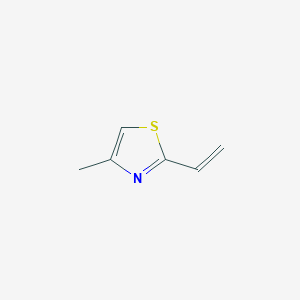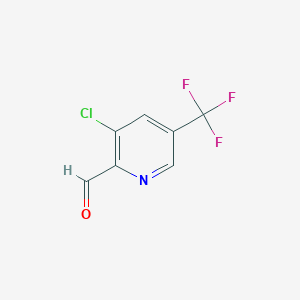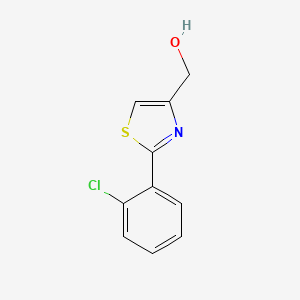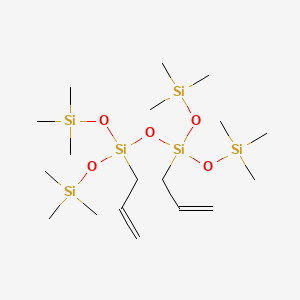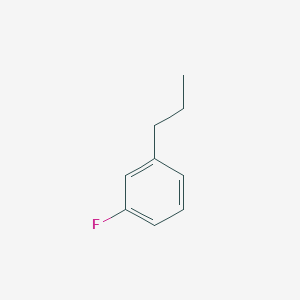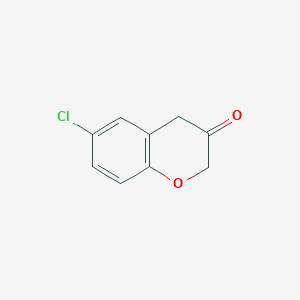
6-Chlorochroman-3-one
Vue d'ensemble
Description
6-Chlorochroman-3-one, also known as 6-chloro-2-methyl-2H-1,3-benzodioxole-5-carbonitrile, is a chemical compound belonging to the class of benzo-dioxoles. It is a colorless, crystalline solid with a molecular weight of 177.57 g/mol. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Anticancer Activity
Chromanone analogs, including 6-Chlorochroman-3-one, have shown potential in anticancer research. They can inhibit the growth of cancer cells and induce apoptosis .
Antidiabetic Activity
Chromanone compounds have been studied for their antidiabetic properties. They can potentially help regulate blood sugar levels and improve insulin sensitivity .
Antioxidant Activity
6-Chlorochroman-3-one has antioxidant properties. It can neutralize harmful free radicals in the body, which may help prevent various diseases .
Antimicrobial and Antifungal Activity
This compound has demonstrated antimicrobial and antifungal activities. It can potentially inhibit the growth of harmful bacteria and fungi .
Antiviral Activity
6-Chlorochroman-3-one has shown potential in antiviral research. It can potentially inhibit the replication of viruses .
Anti-inflammatory Activity
This compound has anti-inflammatory properties. It can potentially reduce inflammation and alleviate symptoms of inflammatory diseases .
Anticoagulant Activity
Chromanone compounds, including 6-Chlorochroman-3-one, have anticoagulant properties. They can potentially prevent blood clots and improve blood flow .
Antidepressant Activity
6-Chlorochroman-3-one has shown potential as an antidepressant. It can potentially regulate mood and alleviate symptoms of depression .
Mécanisme D'action
Target of Action
It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that 6-Chlorochroman-3-one may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that 6-Chlorochroman-3-one may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.
Biochemical Pathways
Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that 6-chlorochroman-3-one may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.
Result of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of 6-Chlorochroman-3-one at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.
Propriétés
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorochroman-3-one | |
CAS RN |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

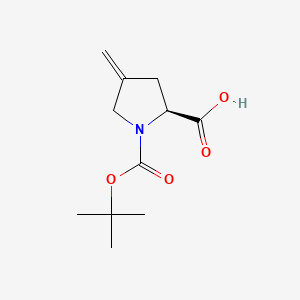


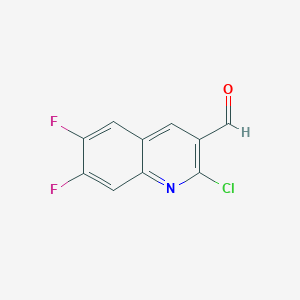

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
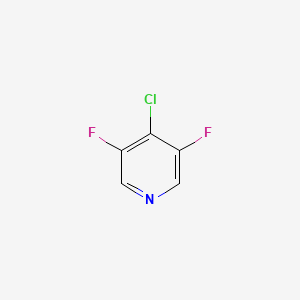
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
